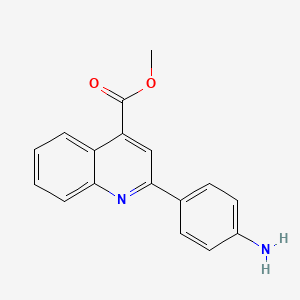

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate

Descripción general

Descripción

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. The presence of an amino group at the para position of the phenyl ring and a carboxylate ester group at the quinoline ring enhances its chemical reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-aminophenyl)quinoline-4-carboxylate typically involves the condensation of 4-aminobenzaldehyde with methyl anthranilate under acidic conditions, followed by cyclization and esterification reactions. One common method is the Doebner–von Miller reaction, which involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to minimize environmental impact .

Análisis De Reacciones Químicas

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 2-(4-aminophenyl)quinoline-4-carboxylic acid, a key intermediate for further derivatization .

| Condition | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Acidic (HCl/H₂SO₄) | Ethanol/water | Reflux | 85–92% |

| Basic (NaOH/KOH) | Aqueous ethanol | 80°C | 78–88% |

Applications :

-

The carboxylic acid is coupled with pyrimidine derivatives via nucleophilic aromatic substitution (e.g., with 2-chloro-4-arylpyrimidines) to generate hybrids with lactate dehydrogenase (LDH) inhibitory activity .

Amidation Reactions

The ester group participates in aminolysis with primary or secondary amines to form amide derivatives, often used in drug discovery .

Example Procedure :

-

Activation : Treat the ester with SOCl₂ to form the acid chloride.

-

Coupling : React with N,N-dimethylpropylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Key Applications :

-

Amidation generates compounds like N-(3-(dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide , evaluated for antibacterial activity .

Functionalization of the 4-Aminophenyl Group

The aromatic amine at position 2 undergoes electrophilic substitution and diazotization:

Acylation

-

Reacts with acyl chlorides (e.g., acetyl chloride) in DCM to form N-acylated derivatives .

-

Conditions : Et₃N, 0°C → room temperature, 12 h.

Diazotization and Coupling

-

Diazonium salts form in HNO₂/HCl, enabling coupling with phenols or arylamines to generate azo dyes .

Catalytic Modifications

The compound participates in multicomponent reactions (MCRs) using magnetically recoverable catalysts:

Example :

-

Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride

-

Reaction : Solvent-free, 80°C, 30 min

Biological Activity Correlations

Derivatives of this compound exhibit:

-

hLDHA Inhibition : IC₅₀ ≈ 1 μM for select pyrimidine-quinoline hybrids .

-

Anticancer Activity : HDAC3-selective inhibitors derived from this scaffold show potent antiproliferative effects .

Stability and Reactivity Notes

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antimalarial activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mecanismo De Acción

The mechanism of action of methyl 2-(4-aminophenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation and survival, contributing to its potential anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound, which serves as a scaffold for many biologically active molecules.

4-Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial activity.

2-Phenylquinoline: A derivative with a phenyl group at the 2-position, studied for its potential antimalarial activity.

Uniqueness

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which enhance its chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Actividad Biológica

Methyl 2-(4-aminophenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : C17H16N2O2

- Molecular Weight : 284.32 g/mol

The compound features a quinoline core substituted with a methyl ester and an amino group, which enhances its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acid exhibit notable antibacterial properties. This compound was evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | >128 µg/mL |

The compound exhibited significant activity against S. aureus, while showing weaker effects against P. aeruginosa. This suggests that structural modifications can enhance the antibacterial efficacy of quinoline derivatives.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Effects

A study focused on the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The findings are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation | |

| HT-29 | 20 | Inhibition of cell cycle progression |

The results indicated that the compound effectively reduced cell viability in both cancer types, with apoptosis being a primary mechanism.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in bacterial resistance and cancer progression.

- Hydrogen Bonding : The presence of the amino group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Propiedades

IUPAC Name |

methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJVLRVWOJQKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353859 | |

| Record name | methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94541-55-6 | |

| Record name | methyl 2-(4-aminophenyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.